4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Description
This compound belongs to the class of benzamide derivatives featuring a 1,3,4-oxadiazole core substituted with a prop-2-en-1-ylsulfanyl (allylthio) group at position 5 and a methylsulfonyl-substituted benzamide moiety at position 2 of the phenyl ring.
Properties
IUPAC Name |
4-methylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-3-12-27-19-22-21-18(26-19)15-6-4-5-7-16(15)20-17(23)13-8-10-14(11-9-13)28(2,24)25/h3-11H,1,12H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBYQXWSUPWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, with CAS number 923235-24-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 415.5 g/mol. The structural components include a methylsulfonyl group and a 1,3,4-oxadiazole moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| CAS Number | 923235-24-9 |
| Molecular Formula | C19H17N3O4S2 |
| Molecular Weight | 415.5 g/mol |
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its structural features. Notably:
- Anticancer Activity : The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth and survival .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. The presence of the oxadiazole ring is often linked to enhanced antibacterial and antifungal effects .
- CYP450 Inhibition : Compounds similar in structure have been identified as inhibitors of cytochrome P450 enzymes (CYP), particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, affecting the metabolism of co-administered drugs .
The biological activity of this compound is believed to involve several mechanisms:
- Apoptotic Pathways : The compound may activate caspases and other apoptotic markers in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : By inhibiting CYP enzymes, the compound alters the metabolic pathways of various substrates, which could enhance or diminish the effects of other therapeutic agents.
Case Studies
Several studies have investigated the biological activity of compounds related to this structure:
- Antitumor Activity : A study demonstrated that derivatives containing the oxadiazole moiety exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Antimicrobial Efficacy : Another investigation reported that similar compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations less than 50 µg/mL .
Comparison with Similar Compounds
Structural Analogues with Varied Oxadiazole Substituents
Key Observations :
- Allylthio vs. The ethylthio derivative 6a exhibited strong hCA II inhibition (Ki = 8.3 nM), suggesting that bulkier substituents like allylthio may further modulate binding .
- Methylsulfonyl vs. Sulfamoyl : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfamoyl moieties in LMM5 and LMM11, which may influence pharmacokinetic properties such as solubility and metabolic stability .
Impact of Benzamide Modifications
Table 2: Benzamide Substituent Effects
Key Observations :
- Methylsulfonyl vs.
- Hydrophobic vs. Polar Groups : Compounds with dipropylsulfamoyl () or cyclohexyl groups may exhibit prolonged half-lives due to increased lipophilicity, whereas methylsulfonyl derivatives could favor aqueous solubility .
Enzyme Inhibition and Molecular Docking Insights
Preparation Methods
Cyclization of Diacylhydrazide Precursors
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides. For the target compound, phenyl-substituted diacylhydrazides are cyclized using dehydrating agents:
Procedure :
- Starting material : 2-Aminophenylhydrazine reacted with thiocarboxylic acid derivatives to form the diacylhydrazide intermediate.
- Cyclization : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C for 4–6 hours yields the 1,3,4-oxadiazole core.
- Yield : 65–75%.
Alternative methods :
Introduction of Prop-2-en-1-ylsulfanyl Group
The allylthio moiety is introduced via nucleophilic substitution or thiol-ene coupling:
Nucleophilic substitution :
- Reagents : 2-Mercapto-1,3,4-oxadiazole intermediate treated with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
- Yield : 70–80%.
Thiol-ene reaction :
- Conditions : UV light (365 nm) with azobisisobutyronitrile (AIBN) as initiator in ethanol.
- Advantage : Higher regioselectivity and reduced byproducts.
Synthesis of 4-(Methylsulfonyl)benzoyl Chloride
Steps :
- Oxidation of 4-(Methylthio)benzoic acid :
- Chlorination :
- Reagents : Thionyl chloride (SOCl₂) in toluene under reflux for 3 hours.
- Yield : 85–90%.
Amide Bond Formation
The final coupling involves reacting the oxadiazole-aniline derivative with 4-(methylsulfonyl)benzoyl chloride:
Schotten-Baumann Reaction :
- Conditions : Aqueous sodium hydroxide (NaOH, 10%) and dichloromethane at 0°C for 2 hours.
- Workup : Precipitation and recrystallization from ethanol-water (3:1).
- Yield : 60–70%.
Alternative coupling agents :
- HATU/DIPEA : In DMF at room temperature for 12 hours, yielding 75–85%.
- EDCl/HOBt : In THF, 65% yield.
Optimization and Challenges
Reaction Condition Optimization
Q & A
Q. What are the key synthetic steps and intermediates for preparing this compound?
The synthesis involves three critical steps:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
- Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of triethylamine (TEA) .
- Coupling : Reaction of the oxadiazole intermediate with a benzamide derivative (e.g., 4-(methylsulfonyl)benzoyl chloride) under basic conditions (pyridine or TEA) .
Q. Key Intermediates :
| Step | Intermediate Structure | Role |
|---|---|---|
| 1 | Hydrazide precursor | Forms oxadiazole core |
| 2 | Sulfonated phenyl ring | Introduces sulfonyl group |
| 3 | Benzamide-oxadiazole adduct | Final coupling product |
Q. What spectroscopic methods are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., prop-2-en-1-ylsulfanyl group at C5 of oxadiazole) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion for C₂₀H₁₈N₃O₄S₂) .
- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C=N/C=O) .
Q. How do functional groups influence solubility and stability?
- Methylsulfonyl Group : Enhances polarity and aqueous solubility via sulfone (-SO₂-) interactions .
- Oxadiazole Ring : Improves thermal stability due to aromaticity and π-stacking .
- Prop-2-en-1-ylsulfanyl Group : Introduces steric bulk, potentially reducing crystallinity but enabling thiol-based reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Temperature Control : Cyclization at 80–100°C minimizes side products .
- Solvent Selection : Use DMF or dichloromethane for coupling steps to enhance reagent solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .
Q. Comparative Reaction Optimization :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60°C (cyclization) | 90°C | +25% |
| Catalyst | None (coupling) | TEA (5 mol%) | +15% |
Q. How to resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-Dependent Studies : Test across concentrations (1–100 μM) to identify therapeutic windows .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to clarify primary targets .
- Structural Analog Comparison : Replace the prop-2-en-1-ylsulfanyl group with methylthio to assess bioactivity differences .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR-2) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., sulfonyl group) with IC₅₀ values in cytotoxicity assays .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
Methodological Challenges
Q. How to address discrepancies in spectral data interpretation?
- Cross-Validation : Compare NMR shifts with analogous oxadiazole derivatives (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons in benzamide) .
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
- Excipient Addition : Use trehalose or mannitol (5% w/v) to stabilize aqueous formulations .
Structural and Functional Insights
Q. How does the prop-2-en-1-ylsulfanyl group affect reactivity?
- Thiol-Ene Reactions : Undergoes click chemistry with maleimides for bioconjugation .
- Oxidative Susceptibility : Vulnerable to peroxide-mediated oxidation, forming sulfoxide derivatives .
Q. Why is the oxadiazole ring critical for bioactivity?
- Electron-Withdrawing Effect : Enhances binding to ATP pockets in kinases via dipole interactions .
- Metabolic Stability : Resists cytochrome P450 degradation compared to imidazole analogs .
Future Research Directions
Q. What in vivo models are suitable for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
